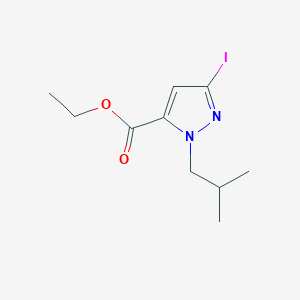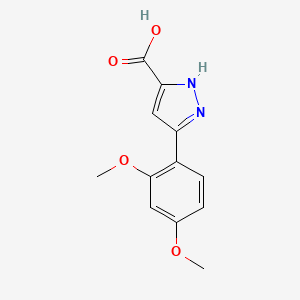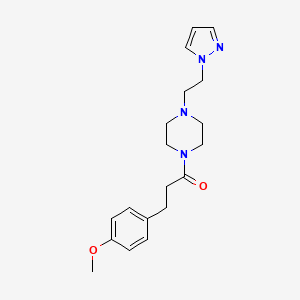![molecular formula C24H23N5O3S B2484765 2-(2-((1-(2,4-diméthylphényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acétamido)benzoate d'éthyle CAS No. 893927-30-5](/img/structure/B2484765.png)
2-(2-((1-(2,4-diméthylphényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acétamido)benzoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound notable for its diverse applications in scientific research, particularly in fields like chemistry, biology, and medicine. Its unique structure, combining a benzoate ester with a pyrazolopyrimidine moiety, offers various pathways for reactivity and potential biological activity.
Applications De Recherche Scientifique
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is utilized in numerous research areas:
Chemistry: : As a reagent for studying reaction mechanisms and as a starting material for synthesizing more complex molecules.
Biology: : Potential as a molecular probe due to its unique structure, which can interact with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, particularly in modulating enzymatic activity or as a scaffold for drug design.
Industry: : Possible applications in the development of new materials with specific desired properties.
Mécanisme D'action
Target of Action
It is known that pyrazolo[3,4-d]pyrimidin derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
It can be inferred that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function, potentially influencing processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available or easily synthesized intermediates such as 2,4-dimethylphenylhydrazine, 4-chloropyrimidine, and ethyl 2-bromoacetate.
Formation of Pyrazolopyrimidine: : This involves the reaction of 2,4-dimethylphenylhydrazine with 4-chloropyrimidine under basic conditions to form the pyrazolopyrimidine scaffold.
Thioether Formation: : The pyrazolopyrimidine intermediate is then reacted with thiourea to introduce the thioether group.
Amide Bond Formation: : Finally, this intermediate undergoes an amide coupling reaction with ethyl 2-bromoacetate, facilitated by a coupling reagent like EDCI or HATU, to yield the desired product.
Industrial Production Methods
While specific industrial methods may vary, scaling up this synthesis typically involves optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo several types of reactions:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound can be reduced at various points, depending on the desired modification of functional groups.
Substitution: : Nucleophilic substitution can occur at the aromatic sites or at the ester moiety under strong basic or acidic conditions.
Common Reagents and Conditions
Oxidation: : m-CPBA for thioether oxidation.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
The major products depend on the reaction type but can include oxidized derivatives (sulfoxides, sulfones), reduced forms, and various substitution products.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate stands out due to its unique combination of functional groups. Similar compounds may include:
Pyrazolopyrimidine Derivatives: : Known for biological activity and used in drug discovery.
Benzoate Esters: : Commonly used in medicinal chemistry for modifying pharmacokinetic properties.
Thioether-Containing Compounds: : Often explored for their redox properties and potential as enzyme inhibitors.
Propriétés
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-7-5-6-8-19(17)28-21(30)13-33-23-18-12-27-29(22(18)25-14-26-23)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSSWVMYKHMRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Fluoro-4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}methyl)benzonitrile](/img/structure/B2484682.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2484691.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2484693.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2484701.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol](/img/structure/B2484702.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2484705.png)
